![molecular formula C14H19NO3S B1437629 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one CAS No. 1018261-42-1](/img/structure/B1437629.png)
1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one” is C14H19NO3S . Its average mass is 267.387 Da and its monoisotopic mass is 267.129303 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 382.3±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 3.69 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds related to "1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one" often involves multi-step reactions, including sulfonylation and modifications to the piperidine ring. For instance, a study detailed the synthesis and characterization of a compound through spectroscopic techniques and X-ray diffraction, highlighting the molecular structure and the chair conformation of the piperidine ring, indicative of the compound's crystalline nature (Naveen et al., 2015).
Biological Activities
Derivatives of "this compound" have been investigated for their antimicrobial properties. For example, a study synthesized a range of piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants, identifying structure-activity relationships that influence antibacterial efficacy (Vinaya et al., 2009).
Antioxidant and Enzyme Inhibition
Another research avenue involves the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. These studies often investigate the structure-activity relationship, revealing how different substitutions on the molecule impact its biological activity (Karaman et al., 2016).
Alzheimer’s Disease Research
Compounds structurally related to "this compound" have also been synthesized as potential drug candidates for Alzheimer’s disease. Research in this area focuses on evaluating the enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s treatment, with some compounds showing promising results (Rehman et al., 2018).
Tumor Necrosis Factor-α Inhibition
The investigation into the inhibition of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) activities is another significant area of research. Studies have synthesized derivatives and analyzed their structure-activity relationships to identify selective TACE inhibitors, contributing to the development of therapeutic agents for inflammatory diseases (Venkatesan et al., 2004).
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11(2)12-3-5-14(6-4-12)19(17,18)15-9-7-13(16)8-10-15/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVJKLJAIHCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



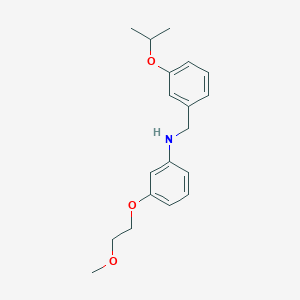
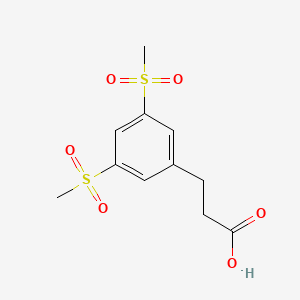
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
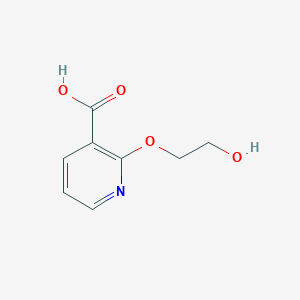
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)


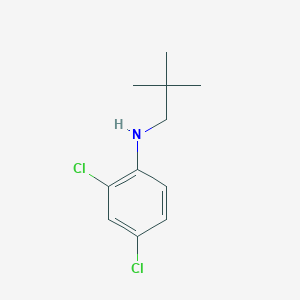
![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)
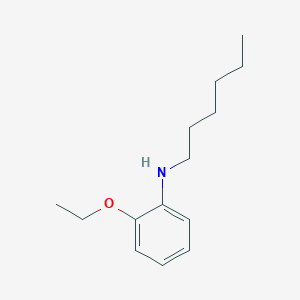
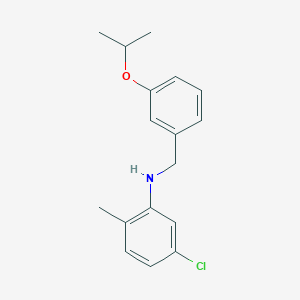
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)